molecular formula C16H19NO B1461575 N-[(Naphthalen-1-yl)methyl]oxan-4-amine CAS No. 1153225-61-6

N-[(Naphthalen-1-yl)methyl]oxan-4-amine

Cat. No.: B1461575
CAS No.: 1153225-61-6
M. Wt: 241.33 g/mol
InChI Key: ABVSNXOAIGVVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Naphthalen-1-yl)methyl]oxan-4-amine: is an organic compound that features a naphthalene ring attached to an oxan-4-amine group

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-7-16-13(4-1)5-3-6-14(16)12-17-15-8-10-18-11-9-15/h1-7,15,17H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVSNXOAIGVVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Naphthalen-1-yl)methyl]oxan-4-amine typically involves the reaction of naphthalene derivatives with oxan-4-amine under specific conditions. One common method includes the use of a naphthalene derivative, such as naphthalen-1-ylmethanol, which is reacted with oxan-4-amine in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(Naphthalen-1-yl)methyl]oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce naphthalene amines .

Scientific Research Applications

N-[(Naphthalen-1-yl)methyl]oxan-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(Naphthalen-1-yl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Naphthalen-1-yl)methyl]oxan-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

N-[(Naphthalen-1-yl)methyl]oxan-4-amine is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a naphthalene ring linked to an oxan-4-amine group. The synthesis typically involves the reaction of naphthalene derivatives with oxan-4-amine under controlled conditions. A common method includes using naphthalen-1-ylmethanol as a precursor, which reacts with oxan-4-amine in the presence of suitable catalysts to yield the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of naphthalene, including this compound, can inhibit the growth of various bacterial strains and fungi. The mechanism is thought to involve the generation of reactive oxygen species (ROS), which disrupt cellular functions in microbial cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes. These actions lead to DNA damage and subsequent cell death, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its interaction with topoisomerases is critical for its anticancer effects, while its antimicrobial activity may arise from its capacity to generate ROS and disrupt cellular membranes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi ,
AnticancerInduces apoptosis in cancer cells ,
MechanismInvolves ROS generation and enzyme inhibition,

Case Study 1: Antimicrobial Evaluation

In a study evaluating various naphthalene derivatives, this compound was shown to possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial effects comparable to established antibiotics .

Case Study 2: Anticancer Efficacy

A recent investigation assessed the cytotoxic effects of this compound on several human cancer cell lines, including breast and colon cancer cells. Results demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, with IC50 values indicating strong potential for further development as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Naphthalen-1-yl)methyl]oxan-4-amine
Reactant of Route 2
Reactant of Route 2
N-[(Naphthalen-1-yl)methyl]oxan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.